(2S,2'S)-2,2'-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid)
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Overview
Description
(2S,2’S)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoic acid) is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a terephthaloyl core linked to two phenylpropanoic acid moieties through azanediyl bridges. The stereochemistry of the compound is defined by the (2S,2’S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoic acid) typically involves multi-step organic reactions. One common approach is the condensation of terephthaloyl chloride with (2S)-3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with an azanediyl compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,2’S)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoic acid) can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The azanediyl bridges can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Substituted amides or thioethers.
Scientific Research Applications
(2S,2’S)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoic acid) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2S,2’S)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoic acid) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The azanediyl bridges and phenylpropanoic acid moieties play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoic acid): A stereoisomer with different spatial arrangement of atoms.
2,2’-(Terephthaloylbis(azanediyl))diacetate: A related compound with acetate groups instead of phenylpropanoic acid moieties.
Uniqueness
(2S,2’S)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoic acid) is unique due to its specific stereochemistry and the presence of both azanediyl bridges and phenylpropanoic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C26H24N2O6 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]benzoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H24N2O6/c29-23(27-21(25(31)32)15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)24(30)28-22(26(33)34)16-18-9-5-2-6-10-18/h1-14,21-22H,15-16H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/t21-,22-/m0/s1 |
InChI Key |
MLSKRIBBXHNCJR-VXKWHMMOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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